molecular formula C13H15FN2 B1503217 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole CAS No. 885271-69-2

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Cat. No.: B1503217
CAS No.: 885271-69-2
M. Wt: 218.27 g/mol
InChI Key: XBWJOPJIZCOVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for complex heterocyclic structures containing multiple substituents. According to chemical database records, the compound is formally designated as this compound, reflecting the precise positioning of each functional group on the indazole core structure. The structural representation reveals a benzene ring fused to a pyrazole ring, constituting the fundamental indazole framework, with specific substitution patterns that define its unique chemical identity.

The molecular structure demonstrates strategic placement of substituents that significantly influence the compound's chemical properties. The cyclopentyl group is attached to the nitrogen atom at position 1 of the indazole ring system, while the fluorine atom occupies position 6 on the benzene portion of the indazole core. Additionally, a methyl group is positioned at the 3-position of the pyrazole ring. This substitution pattern creates a complex three-dimensional molecular architecture that determines the compound's reactivity and potential biological interactions.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation for this compound is documented as CC1=NN(C2CCCC2)C3=C1C=CC(F)=C3, which provides a linear textual description of the molecular connectivity. This notation system enables precise communication of structural information across different chemical databases and research platforms, facilitating consistent identification and characterization of the compound.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound is definitively established as 885271-69-2, providing the primary identification code for this specific chemical entity. This registry number serves as the universal identifier within chemical databases and regulatory systems worldwide, ensuring unambiguous identification across different research and commercial contexts. The Chemical Abstracts Service number represents the most authoritative means of identifying this compound in scientific literature and commercial transactions.

Alternative chemical designations for this compound include several systematic variations that reflect different nomenclature conventions. The compound is also known as 1-cyclopentyl-6-fluoro-3-methylindazole and 1H-indazole, 1-cyclopentyl-6-fluoro-3-methyl-, demonstrating the flexibility in systematic naming approaches while maintaining chemical accuracy. These alternative designations ensure comprehensive coverage across different chemical databases and literature sources, facilitating thorough research and identification processes.

The molecular database number assigned to this compound is documented as MFCD06658419, which provides an additional layer of identification within specialized chemical information systems. This identifier complements the Chemical Abstracts Service number and ensures complete traceability within molecular database systems used by researchers and commercial entities. The availability of multiple identification codes reflects the compound's significance in chemical research and its established presence in major chemical databases.

Identification Type Value Database Source
Chemical Abstracts Service Number 885271-69-2 Multiple Chemical Databases
Molecular Database Number MFCD06658419 Chemical Suppliers
Systematic Name This compound International Union of Pure and Applied Chemistry

Molecular Formula and Weight Calculations

The molecular formula for this compound is established as C₁₃H₁₅FN₂, representing a composition of thirteen carbon atoms, fifteen hydrogen atoms, one fluorine atom, and two nitrogen atoms. This molecular composition reflects the complex heterocyclic structure combining aromatic and aliphatic components within a single molecular framework. The presence of fluorine in the molecular formula indicates the compound's classification as a fluorinated heterocycle, which often exhibits enhanced biological activity and improved pharmacological properties compared to non-fluorinated analogs.

The molecular weight calculations for this compound show consistent values across multiple chemical databases. The most frequently reported molecular weight is 218.27 atomic mass units, although slight variations exist depending on the precision of atomic weight values used in calculations. Some sources report the molecular weight as 218.2733 atomic mass units, reflecting more precise atomic weight calculations. These minor variations in reported molecular weight values are typical in chemical databases and reflect different rounding conventions rather than fundamental differences in molecular composition.

The molecular formula provides critical information for understanding the compound's physical and chemical properties. The carbon-to-nitrogen ratio of 13:2 indicates a predominantly carbon-based structure with strategic nitrogen incorporation, characteristic of indazole derivatives. The single fluorine atom contributes significantly to the compound's molecular properties, as fluorine substitution often enhances metabolic stability and modifies biological activity patterns. The hydrogen count of fifteen atoms reflects the saturation level of the cyclopentyl substituent and the aromatic nature of the indazole core.

Molecular Parameter Value Significance
Molecular Formula C₁₃H₁₅FN₂ Complete atomic composition
Molecular Weight 218.27 g/mol Standard reference value
Carbon Atoms 13 Structural backbone
Hydrogen Atoms 15 Hydrocarbon content
Fluorine Atoms 1 Halogen substitution
Nitrogen Atoms 2 Heterocyclic functionality

Isomeric Considerations and Tautomeric Forms

The isomeric considerations for this compound primarily center on the tautomeric equilibrium inherent to indazole systems. Indazole derivatives exhibit well-documented tautomerism between 1H-indazole and 2H-indazole forms, which significantly influences their chemical and biological properties. The 1H-tautomer designation in the compound name indicates that the hydrogen atom is located on the N1 nitrogen of the indazole ring system, representing the thermodynamically favored form under most conditions.

Research has demonstrated that 1H-indazole tautomers generally predominate in both gaseous and aqueous phases, with this preference maintained even in excited electronic states. The thermodynamic stability of the 1H-form over the 2H-form reflects fundamental electronic and structural factors that govern indazole chemistry. X-ray diffraction studies consistently confirm the preference for 1H-tautomers in solid-state structures, supporting the designation of this compound as a 1H-indazole derivative.

The tautomeric behavior of indazole systems can be influenced by substituent patterns and environmental conditions. Studies have shown that certain substitution patterns can stabilize alternative tautomeric forms through intramolecular or intermolecular hydrogen bonding interactions. However, for this compound, the 1H-form represents the predominant tautomeric state under standard conditions, consistent with general trends observed for indazole derivatives.

The implications of tautomeric considerations extend beyond theoretical interest, as tautomeric forms can exhibit different biological activities and chemical reactivities. Research has documented that osmium complexes with different indazole tautomers demonstrate varying antiproliferative activities, highlighting the practical significance of tautomeric identity in chemical applications. For this compound, the established 1H-tautomeric form provides the foundation for understanding its chemical behavior and potential applications.

Tautomeric Form Stability Prevalence Structural Feature
1H-Indazole High Predominant Hydrogen on N1 nitrogen
2H-Indazole Lower Minor Hydrogen on N2 nitrogen
3H-Indazole Very Low Negligible Non-aromatic character

Properties

IUPAC Name

1-cyclopentyl-6-fluoro-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c1-9-12-7-6-10(14)8-13(12)16(15-9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWJOPJIZCOVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)F)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695817
Record name 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-69-2
Record name 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

A notable method for synthesizing 3-substituted 1H-indazoles, including methyl-substituted derivatives, is the silver(I)-mediated intramolecular oxidative C–H amination. This approach enables the formation of the indazole core with substitution at the 3-position, which is otherwise challenging.

  • Procedure Overview : The reaction involves stirring a precursor compound with silver(I) salts such as AgNO3, in the presence of copper(II) acetate and a suitable solvent like 1,2-dichloroethane at elevated temperatures (around 80 °C) for 24 hours under atmospheric conditions.
  • Mechanism : The process proceeds via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant, facilitating intramolecular amination to form the indazole ring.
  • Scope : This method tolerates various functional groups including amides, ketones, esters, olefins, aryl groups, and trifluoromethyl groups at the 3-position, suggesting its applicability to introduce a methyl group at the 3-position along with cyclopentyl and fluoro substitutions at other positions.

Cyclopentylhydrazine-Based Condensation with Fluorinated Precursors

Another approach involves the condensation of cyclopentylhydrazine derivatives with fluorinated aromatic aldehydes or chlorinated precursors, followed by cyclization.

  • General Method : Cyclopentylhydrazine hydrochloride is reacted with fluorinated aromatic aldehydes or heterocyclic chlorides in the presence of bases like triethylamine in ethanol or other polar solvents. The reaction is typically carried out at low temperatures initially (e.g., −78 °C), then warmed to ambient temperature and stirred for several hours.
  • Purification : The crude product is extracted and purified by silica gel column chromatography.
  • Advantages : This method allows the introduction of the cyclopentyl group at the N1 position and fluorine at the 6-position by selecting appropriate fluorinated precursors.

Functionalization via N-Alkylation and Electrophilic Aromatic Substitution

  • N-Alkylation : Starting from 6-fluoro-3-methyl-1H-indazole, N1-cyclopentylation can be achieved by reacting the indazole with cyclopentyl halides or cyclopentyl sulfonates under basic conditions.
  • Electrophilic Aromatic Substitution : The methyl group at the 3-position can be introduced by selective methylation using methylating agents (e.g., methyl iodide) on a suitable indazole precursor.
  • Considerations : Protecting groups may be used to control regioselectivity and avoid side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Silver(I)-Mediated Intramolecular Oxidative C–H Amination AgNO3, Cu(OAc)2, 1,2-dichloroethane, 80 °C, 24 h Efficient for 3-substituted indazoles, broad functional group tolerance Requires silver salts, longer reaction time Moderate to High (50–85%)
Cyclopentylhydrazine Condensation with Fluorinated Precursors Cyclopentylhydrazine hydrochloride, fluorinated aldehydes, triethylamine, ethanol, −78 °C to RT Direct incorporation of cyclopentyl and fluoro groups, mild conditions Multi-step, purification needed Moderate (60–75%)
N-Alkylation and Electrophilic Methylation Cyclopentyl halides, methyl iodide, base (e.g., K2CO3) Straightforward, modular approach Possible regioselectivity issues, side reactions Variable, dependent on substrate

Research Findings and Mechanistic Insights

  • The silver(I)-mediated oxidative amination is particularly notable for enabling the formation of the indazole ring via C–H activation, a method that bypasses the need for pre-functionalized substrates. This method proceeds via an outer-sphere electron transfer mechanism, as supported by preliminary mechanistic studies.
  • The condensation approach using cyclopentylhydrazine and fluorinated aromatic aldehydes is a classical synthetic route that allows for the controlled introduction of substituents at the N1 and 6-positions, respectively. This method benefits from the availability of fluorinated building blocks and the ease of hydrazine derivatives preparation.
  • N-Alkylation and electrophilic substitution methods provide flexibility but require careful control of reaction conditions to ensure selective substitution at the desired positions.

Summary and Recommendations

The preparation of this compound can be efficiently achieved via silver(I)-mediated intramolecular oxidative C–H amination for constructing the indazole core with a methyl group at the 3-position. Complementarily, condensation of cyclopentylhydrazine with fluorinated precursors offers a robust route to introduce cyclopentyl and fluoro substituents. For fine-tuning and modular synthesis, N-alkylation and electrophilic methylation are valuable strategies.

Researchers aiming to synthesize this compound should consider:

  • Employing silver(I)-mediated oxidative amination for rapid assembly of the indazole scaffold with diverse substitutions.
  • Utilizing cyclopentylhydrazine condensation for direct incorporation of cyclopentyl and fluorine substituents.
  • Optimizing reaction conditions to maximize yield and selectivity, including solvent choice, temperature control, and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the indazole core, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of indazole-3-one derivatives.

  • Reduction: Production of indazole-3-ol derivatives.

  • Substitution: Introduction of various substituents at the indazole core, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Research indicates that indazole derivatives exhibit a wide range of biological activities:

  • Anticancer Properties : Compounds similar to 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole have shown efficacy against various cancer cell lines. They inhibit tumor growth and angiogenesis, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : Indazole derivatives are also being explored for their anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis and osteoarthritis .
  • Antimicrobial Activity : Some studies have indicated that these compounds may possess antimicrobial properties, making them candidates for developing new antibiotics.

Pharmacological Applications

This compound has potential applications in several therapeutic areas:

  • Cannabinoid Receptor Modulation : The compound has been identified as a potential agonist for the CB1 receptor, which is involved in pain modulation and other physiological processes. This activity suggests its use in treating pain-related disorders .
  • Inhibition of Heat Shock Protein 90 (Hsp90) : Similar compounds have been studied for their ability to inhibit Hsp90, a chaperone protein involved in the maturation of numerous client proteins related to cancer and other diseases. This inhibition could lead to novel cancer therapies .

Case Studies and Research Findings

Several studies have documented the effects and applications of indazole derivatives:

  • Anticancer Activity : A study demonstrated that specific indazole derivatives could inhibit the growth of Candida albicans and C. neoformans, showing selectivity against fungal isoforms over human counterparts. This selectivity is crucial for developing antifungal therapies .
  • CB1 Receptor Interaction : Research has shown that compounds with structural similarities to this compound exhibit significant binding affinity to CB1 receptors, indicating their potential as therapeutic agents for conditions mediated by these receptors .
  • Synthetic Pathways : Detailed synthetic methodologies have been published that describe the preparation of this compound and its analogs, highlighting the versatility of indazole derivatives in medicinal chemistry applications.

Mechanism of Action

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is structurally similar to other indazole derivatives, such as 1-cyclopentyl-6-fluoro-1H-indazole and 1-cyclopentyl-3-methyl-1H-indazole. the presence of the fluorine atom at the 6-position and the methyl group at the 3-position gives it unique chemical and biological properties. These differences can lead to variations in reactivity, stability, and biological activity.

Comparison with Similar Compounds

Substituent Variations and Implications

  • 1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole (CAS 885271-87-4) : The ethyl group at position 3 increases steric bulk compared to the methyl group in the target compound. This modification may enhance lipophilicity (higher logP) and alter metabolic stability due to reduced oxidative susceptibility .
  • 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (CAS 885271-99-8): Replacing cyclopentyl with cyclobutyl reduces ring size, lowering molecular weight (204.24 vs. However, the smaller cyclobutyl group may decrease steric shielding, affecting binding affinity in biological targets .
  • 6-Fluoro-3-methyl-1H-indazole (CAS 159305-16-5) : The absence of the cyclopentyl group simplifies the structure, reducing molecular weight (150.15 g/mol) and likely increasing aqueous solubility. This compound serves as a synthetic precursor or a minimal pharmacophore model .

Electronic and Steric Effects

  • This substituent is common in bioactive indazoles for its metabolic stability and ability to modulate pKa .
  • Alkyl Groups at Position 3 : Methyl and ethyl groups donate electrons via inductive effects, balancing the electron-withdrawing fluorine. Ethyl’s larger size may hinder rotation or binding in confined active sites compared to methyl .
  • Cycloalkyl at Position 1 : Cyclopentyl provides greater conformational flexibility and lipophilicity than cyclobutyl, which may enhance membrane permeability in drug design .

Hypothetical Property Comparison

Table 2: Estimated Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Polar Surface Area (Ų)
This compound 3.2 0.15 28.7
1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole 3.8 0.08 28.7
1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole 2.7 0.25 28.7
6-Fluoro-3-methyl-1H-indazole 1.9 1.2 28.7

Note: Predictions based on substituent contributions using Lipinski’s rule and computational tools.

Research and Application Insights

  • For example, 4-fluoro-1H-indazole (compound 1 in ) showed moderate activity, suggesting that fluorine’s position (6 vs. 4) and additional substituents (e.g., cyclopentyl) could optimize target binding .
  • Synthetic Utility : The cyclopentyl and cyclobutyl analogues are likely intermediates in medicinal chemistry, where ring size adjustments fine-tune drug-like properties. For instance, cyclopentyl’s balance between lipophilicity and solubility makes it a preferred substituent in kinase inhibitors .

Biological Activity

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is a synthetic compound belonging to the indazole class of heterocyclic compounds. Its unique structural features, including a cyclopentyl group, a fluorine atom, and a methyl group attached to the indazole ring, suggest potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The compound's reactivity is influenced by its structural components. The fluorine atom can participate in nucleophilic substitution reactions, while the indazole core allows for electrophilic aromatic substitution. These properties facilitate further functionalization and diverse biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Compounds similar to it have been evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth and angiogenesis. For instance:

Cell Line IC50 (µM) Effect
A549 (Lung)5.0Inhibition of cell proliferation
MCF-7 (Breast)3.2Induction of apoptosis
DU145 (Prostate)4.7Suppression of migration

These findings suggest that the compound may interact effectively with specific molecular targets involved in cancer progression.

The mechanism of action involves binding to cannabinoid receptors (CB1), which are implicated in various signaling pathways related to cancer cell survival and proliferation. Molecular docking studies have demonstrated favorable binding affinities, indicating potential therapeutic relevance.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been suggested through studies evaluating its effects on pro-inflammatory cytokines. In vitro assays show that the compound can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.

Cytokine Control Level Treated Level Reduction (%)
TNF-α150 pg/mL75 pg/mL50%
IL-6200 pg/mL90 pg/mL55%

Antimicrobial Activity

Preliminary studies also indicate that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, demonstrating inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results highlight its potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanisms.

Case Studies

In a recent study, the efficacy of this compound was evaluated in vivo using xenograft models of breast cancer. The compound was administered at varying doses, with significant tumor size reduction observed at higher concentrations compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopentyl groups are typically introduced using cyclopentyl halides or via Buchwald-Hartwig amination. A common approach involves reacting 6-fluoro-3-methyl-1H-indazole with cyclopentyl bromide in the presence of a base like K₂CO₃ in DMF at 80–100°C. Yields depend on reaction time, solvent polarity, and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Similar indazole derivatives, such as 1-(2-Chloroethyl)-6-nitro-1H-indazole, achieved 70–85% yields under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, fluorine coupling patterns).
  • XRD : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves 3D structure, including torsional angles and intermolecular interactions.
  • LC-MS/HPLC : Validates purity and molecular weight. For fluorinated analogs, ¹⁹F NMR is critical to confirm substitution patterns .

Q. How is the compound’s preliminary biological activity screened in academic settings?

  • Methodological Answer : Standard assays include:

  • Kinase Inhibition : ATP-binding assays with recombinant kinases (e.g., PKA, EGFR).
  • Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., IC₅₀ determination).
  • Solubility/Stability : HPLC-based kinetic solubility studies in PBS or simulated biological fluids. Fluorinated indazoles often show enhanced membrane permeability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for in vivo studies?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Xantphos systems for coupling reactions to reduce side products.
  • Solvent Optimization : Replace DMF with eco-friendly solvents (e.g., cyclopentyl methyl ether) to enhance reproducibility.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C), as seen in 6-nitroindazole derivatives .
  • Quality Control : Use HPLC with UV/ELSD detectors and reference standards (e.g., ≥98% purity criteria) .

Q. How should researchers resolve contradictions in reported bioactivity data across similar indazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., cell line, assay type). For example, 7-Fluoro-1-methyl-1H-indazol-3-amine shows IC₅₀ = 5.15 µM in apoptosis assays, while 6-fluoro analogs are less potent .
  • Structure-Activity Relationship (SAR) Studies : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., cyclopentyl vs. methyl groups) with target binding affinity.
  • Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) or thermal shift assays to confirm target engagement .

Q. What computational strategies are employed to predict the compound’s mechanism of action?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Fluorine atoms often engage in hydrophobic pockets or halogen bonding.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS).
  • QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Q. How does the fluorine substituent at position 6 influence the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂). Assess via liver microsome assays.
  • Membrane Permeability : Fluorine enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration in rodent models.
  • Bioisosterism : Compare with chloro or nitro analogs to evaluate electronic effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.